molecular formula C7H15ClN2O2 B11725729 3-(Piperazin-1-yl)propanoic acid hydrochloride

3-(Piperazin-1-yl)propanoic acid hydrochloride

Cat. No.: B11725729
M. Wt: 194.66 g/mol
InChI Key: LKGGGCRIBKTIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperazin-1-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)propanoic acid hydrochloride typically involves the reaction of piperazine with a suitable carboxylic acid derivative. One common method involves the reaction of piperazine with 3-chloropropanoic acid under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or toluene, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the purification and isolation of the compound to meet the required quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

3-(Piperazin-1-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, piperazine derivatives are known to interact with dopamine and serotonin receptors, which can influence neurotransmission and have potential antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)propanoic acid hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.66 g/mol

IUPAC Name

3-piperazin-1-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C7H14N2O2.ClH/c10-7(11)1-4-9-5-2-8-3-6-9;/h8H,1-6H2,(H,10,11);1H

InChI Key

LKGGGCRIBKTIOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.